2-(4-Fluorophenyl)sulfanyl-4-oxopyrido[1,2-a]pyrimidine-3-carbaldehyde
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Overview
Description
2-(4-Fluorophenyl)sulfanyl-4-oxopyrido[1,2-a]pyrimidine-3-carbaldehyde is a heterocyclic compound with a molecular formula of C15H9FN2O2S and a molecular weight of 300.31. This compound features a pyrido[1,2-a]pyrimidine core, which is fused with a pyridine ring and a pyrimidine ring, and is substituted with a 4-fluorophenylsulfanyl group and a formyl group. The presence of these functional groups imparts unique chemical and biological properties to the compound.
Mechanism of Action
“2-(4-Fluorophenyl)sulfanyl-4-oxopyrido[1,2-a]pyrimidine-3-carbaldehyde” is a pyrimidine derivative. Pyrimidines are aromatic heterocyclic compounds that contain two nitrogen atoms at positions 1 and 3 of the six-membered ring . Numerous natural and synthetic pyrimidines are known to exist. They display a range of pharmacological effects including antioxidants, antibacterial, antiviral, antifungal, antituberculosis, and anti-inflammatory .
Anti-inflammatory effects of pyrimidines are attributed to their inhibitory response versus the expression and activities of certain vital inflammatory mediators namely prostaglandin E2, inducible nitric oxide synthase, tumor necrosis factor-α, nuclear factor κB, leukotrienes, and some interleukins .
Preparation Methods
The synthesis of 2-(4-Fluorophenyl)sulfanyl-4-oxopyrido[1,2-a]pyrimidine-3-carbaldehyde can be achieved through various synthetic routes. One common method involves the cyclization of appropriate precursors under specific reaction conditions. For instance, the reaction of 2-aminopyridine with ethyl acetoacetate in the presence of a base can yield the pyrido[1,2-a]pyrimidine core. Subsequent functionalization with 4-fluorophenylsulfanyl and formyl groups can be achieved through nucleophilic substitution and formylation reactions, respectively .
Industrial production methods may involve optimizing these synthetic routes to achieve higher yields and purity. This can include the use of advanced catalysts, controlled reaction environments, and purification techniques to ensure the consistent quality of the final product.
Chemical Reactions Analysis
2-(4-Fluorophenyl)sulfanyl-4-oxopyrido[1,2-a]pyrimidine-3-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to convert the formyl group to an alcohol or other reduced forms.
Substitution: Nucleophilic substitution reactions can replace the 4-fluorophenylsulfanyl group with other substituents.
Cyclization: The compound can undergo cyclization reactions to form additional ring structures.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines or thiols. The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
2-(4-Fluorophenyl)sulfanyl-4-oxopyrido[1,2-a]pyrimidine-3-carbaldehyde has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex heterocyclic compounds. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology: The compound’s biological activity makes it a valuable tool in studying various biological processes. It can be used to investigate enzyme inhibition, receptor binding, and other biochemical interactions.
Medicine: The compound has potential therapeutic applications due to its ability to interact with specific molecular targets.
Industry: The compound’s chemical properties make it useful in the development of new materials, such as polymers and coatings, with enhanced performance characteristics.
Comparison with Similar Compounds
2-(4-Fluorophenyl)sulfanyl-4-oxopyrido[1,2-a]pyrimidine-3-carbaldehyde can be compared with other similar compounds, such as:
Pyrido[2,3-d]pyrimidines: These compounds share a similar core structure but differ in their substitution patterns.
Fluoropyridines: These compounds contain a fluorine atom on the pyridine ring and are known for their unique chemical and biological properties.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical reactivity and biological activity compared to other similar compounds.
Properties
IUPAC Name |
2-(4-fluorophenyl)sulfanyl-4-oxopyrido[1,2-a]pyrimidine-3-carbaldehyde |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H9FN2O2S/c16-10-4-6-11(7-5-10)21-14-12(9-19)15(20)18-8-2-1-3-13(18)17-14/h1-9H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QFWSWAUYUVKAEF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NC(=C(C(=O)N2C=C1)C=O)SC3=CC=C(C=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H9FN2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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